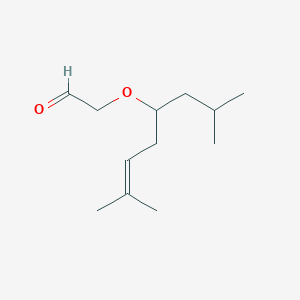
5-Octen-4-ol, 2,7-dimethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octen-4-ol, 2,7-dimethyl-, acetate is a chemical compound commonly known as mushroom alcohol acetate. It is a volatile organic compound that is found in the aroma of various mushrooms. This compound has been studied for its potential applications in the food industry, as well as in medical and scientific research.
Mecanismo De Acción
The mechanism of action of 5-Octen-4-ol, 2,7-dimethyl-, acetate is not fully understood. However, it is known to activate specific olfactory receptors in the nose, which can lead to the perception of a mushroom-like aroma.
Efectos Bioquímicos Y Fisiológicos
5-Octen-4-ol, 2,7-dimethyl-, acetate has been shown to have various biochemical and physiological effects. It has been found to have antifungal properties, which can be useful in the food industry. Additionally, it has been shown to have anti-inflammatory effects, which could have potential medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Octen-4-ol, 2,7-dimethyl-, acetate has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to work with in a laboratory setting. Additionally, it has a distinct odor, which makes it useful in studies of the olfactory system. However, it can be difficult to obtain in pure form, which can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of 5-Octen-4-ol, 2,7-dimethyl-, acetate. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to better understand the mechanisms of action of this compound, as well as its potential applications in various scientific fields. Finally, more research could be done to explore the potential medical applications of 5-Octen-4-ol, 2,7-dimethyl-, acetate, particularly in the area of anti-inflammatory therapy.
Métodos De Síntesis
The synthesis of 5-Octen-4-ol, 2,7-dimethyl-, acetate can be achieved through various methods. One of the most common methods is the esterification of 5-Octen-4-ol with acetic acid in the presence of a catalyst. This reaction produces the desired product, which can be purified through distillation.
Aplicaciones Científicas De Investigación
5-Octen-4-ol, 2,7-dimethyl-, acetate has been studied for its potential applications in various scientific fields. One of the most notable applications is in the study of the olfactory system. This compound is known to activate specific olfactory receptors in the nose, which can be used to study the mechanisms of smell perception.
Propiedades
Número CAS |
102-58-9 |
|---|---|
Nombre del producto |
5-Octen-4-ol, 2,7-dimethyl-, acetate |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
Clave InChI |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
SMILES canónico |
CC(C)CC(CC=C(C)C)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



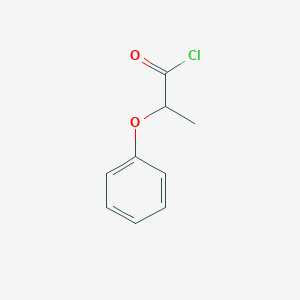
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
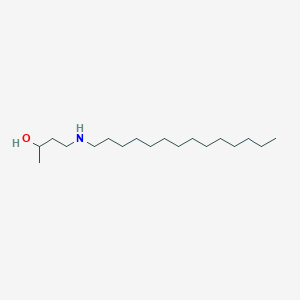
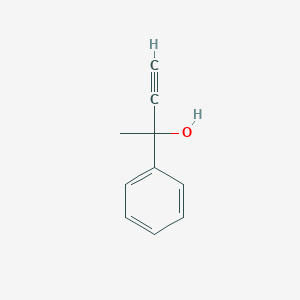
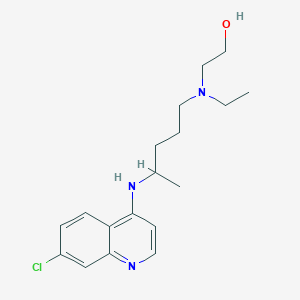
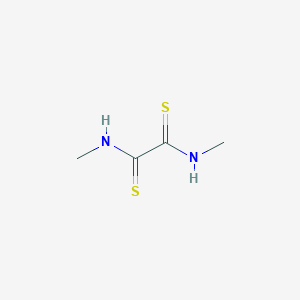
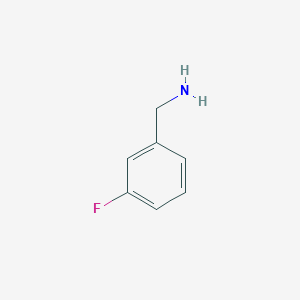
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
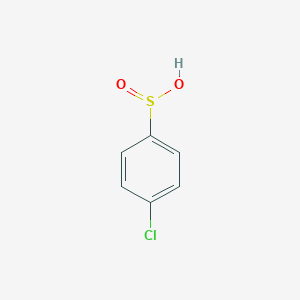

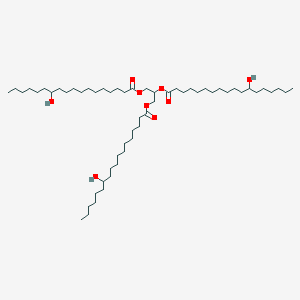
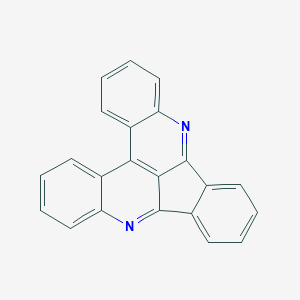
![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)